molecular formula C19H19NO3 B5533045 isopropyl 4-(cinnamoylamino)benzoate

isopropyl 4-(cinnamoylamino)benzoate

Cat. No.: B5533045
M. Wt: 309.4 g/mol
InChI Key: RKIRUXZWGAGJDW-MDWZMJQESA-N
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Description

Isopropyl 4-(cinnamoylamino)benzoate is an ester derivative of benzoic acid, featuring an isopropyl ester group and a para-substituted cinnamoylamino moiety. The cinnamoylamino group may enhance UV absorption or reactivity, similar to aromatic amines or cinnamate derivatives used in photopolymerization .

Properties

IUPAC Name

propan-2-yl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIRUXZWGAGJDW-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-(cinnamoylamino)benzoate typically involves the esterification of 4-(cinnamoylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-(cinnamoylamino)benzoic acid+isopropanolacid catalystisopropyl 4-(cinnamoylamino)benzoate+water\text{4-(cinnamoylamino)benzoic acid} + \text{isopropanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(cinnamoylamino)benzoic acid+isopropanolacid catalyst​isopropyl 4-(cinnamoylamino)benzoate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-(cinnamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The cinnamoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cinnamoyl group can be reduced to form saturated derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and isopropanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Oxidation: 4-(cinnamoylamino)benzoic acid.

    Reduction: Isopropyl 4-(3-phenylpropylamino)benzoate.

    Substitution: 4-(cinnamoylamino)benzoic acid and isopropanol.

Scientific Research Applications

Isopropyl 4-(cinnamoylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of certain cosmetic products due to its potential skin-soothing properties.

Mechanism of Action

The mechanism of action of isopropyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The cinnamoyl group may also interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Alkyl Benzoates

Alkyl benzoates, such as isopropyl benzoate (CAS 939-48-0), share the core benzoate ester structure but lack the cinnamoylamino substituent. Key differences include:

Property Isopropyl 4-(Cinnamoylamino)Benzoate Isopropyl Benzoate Ethyl 4-(Dimethylamino)Benzoate
Substituent Cinnamoylamino (aromatic amide) None Dimethylamino (tertiary amine)
Reactivity Likely high (amide + ester groups) Low (ester only) High (amine accelerates reactions)
Applications Potential UV curing, drug delivery Fragrance, solvent Dental resin initiator
Toxicity (Oral LD50) Not reported 3730 mg/kg (rats) Not explicitly reported
  • Reactivity Insights: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based amines, achieving higher degrees of conversion and improved mechanical properties . The cinnamoylamino group in the target compound may similarly enhance reactivity through conjugation or hydrogen bonding.

Comparison with Amino-Substituted Benzoates

Compounds like isoamyl 4-(dimethylamino)benzoate (CAS 21245-01-2) highlight the role of para-substituted amines in modifying chemical behavior:

Parameter This compound Isoamyl 4-(Dimethylamino)Benzoate
Functional Group Cinnamoylamino (polar, aromatic) Dimethylamino (basic, electron-donating)
Stability Potential hydrolysis susceptibility Stable under standard conditions
Safety Profile Unknown Laboratory use only; not validated for medical applications
  • Safety Notes: Isoamyl 4-(dimethylamino)benzoate is restricted to research settings due to incomplete medical validation , suggesting that the cinnamoylamino variant may require similar precautions.

Toxicological and Industrial Considerations

  • Toxicity of Parent Esters: Isopropyl benzoate exhibits low acute toxicity (oral LD50: 3730 mg/kg in rats) but moderate dermal toxicity (LD50: 20 ml/kg in rabbits) . The cinnamoylamino group could alter toxicity by introducing aromatic amine metabolites.
  • Metabolic Pathways : Alkyl benzoates like ethylhexyl benzoate metabolize into benzoic acid and corresponding alcohols . For the target compound, hydrolysis may yield cinnamoylamine and isopropyl alcohol, warranting further metabolite studies.

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